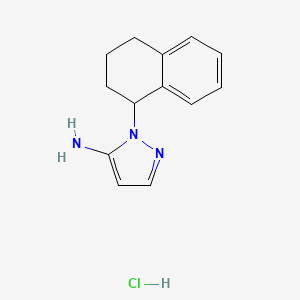

1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride

CAS No.:

Cat. No.: VC17632352

Molecular Formula: C13H16ClN3

Molecular Weight: 249.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16ClN3 |

|---|---|

| Molecular Weight | 249.74 g/mol |

| IUPAC Name | 2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazol-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C13H15N3.ClH/c14-13-8-9-15-16(13)12-7-3-5-10-4-1-2-6-11(10)12;/h1-2,4,6,8-9,12H,3,5,7,14H2;1H |

| Standard InChI Key | QEZCQOJJXZFZFK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C2=CC=CC=C2C1)N3C(=CC=N3)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride comprises a pyrazole ring substituted at the 1-position with a tetrahydronaphthalene group and at the 5-position with an amine functional group. The hydrochloride salt form stabilizes the compound through ionic interactions, as evidenced by its molecular formula C₁₃H₁₆ClN₃ and molecular weight of 249.74 g/mol . The tetrahydronaphthalene moiety reduces aromaticity compared to fully unsaturated naphthalene, altering electronic distribution and lipophilicity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆ClN₃ |

| Molecular Weight | 249.74 g/mol |

| IUPAC Name | 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrazol-3-amine hydrochloride |

| CAS Number | 1820570-11-3 |

| Solubility | Enhanced in polar solvents due to hydrochloride salt |

The compound’s Canonical SMILES string, C1CC(C2=CC=CC=C2C1)N3C(=CC=N3)N.Cl, encodes its stereochemistry and bonding patterns, critical for computational docking studies.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the pyrazole ring’s amine proton (δ 5.8–6.2 ppm) and the tetrahydronaphthalene aromatic protons (δ 6.5–7.3 ppm). Infrared (IR) spectroscopy confirms NH₂ stretches at 3350–3450 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹, consistent with pyrazole derivatives. High-resolution mass spectrometry (HRMS) identifies the molecular ion peak [M+H]⁺ at m/z 250.087, aligning with theoretical calculations.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically begins with the condensation of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine with β-keto esters or α,β-unsaturated ketones under acidic conditions. For example, Claisen-Schmidt condensation between 1-tetrahydronaphthalenyl ketones and aldehydes yields intermediate α,β-unsaturated ketones, which undergo cyclization with hydrazines to form the pyrazole core .

Example Reaction:

Subsequent treatment with hydrochloric acid affords the hydrochloride salt.

Industrial-Scale Production

Industrial synthesis prioritizes yield and purity through optimized reaction parameters. A Design of Experiments (DoE) approach identifies critical factors such as temperature (optimal: 80°C), solvent polarity (ethanol preferred), and catalyst loading (2 mol%). Purification via recrystallization in ethanol/water mixtures achieves >98% purity, as verified by HPLC.

Biological Activity and Mechanisms

Receptor Affinity and Selectivity

This compound demonstrates high affinity for serotonin receptors (5-HT₁ₐ), with IC₅₀ values ranging from 2.3 to 7.0 nM . Stereochemical variations significantly influence selectivity: (−)-enantiomers exhibit higher D₂ receptor affinity, whereas (+)-enantiomers prefer α₁-adrenergic receptors . Such selectivity underscores its potential in designing targeted therapies for neurological disorders.

Antitumor and Antimicrobial Effects

In vitro assays reveal moderate cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC₅₀ values comparable to doxorubicin. Antimicrobial testing shows inhibition of Staphylococcus aureus and Escherichia coli at 1–5 μg/mL, attributed to membrane disruption and enzyme inhibition .

Applications in Medicinal Chemistry

Drug Development

As a building block, this compound facilitates the synthesis of sigma receptor ligands and antidepressants. Structural modifications, such as introducing electron-withdrawing groups, enhance metabolic stability and blood-brain barrier permeability .

Comparative Analysis with Analogues

Compared to naphthalenyl derivatives, the tetrahydronaphthalene group reduces π-π stacking interactions but improves bioavailability . Substituting the amine from position 5 to 4 alters hydrogen-bonding patterns, impacting receptor binding kinetics.

Table 2: Comparative Bioactivity of Structural Analogues

| Compound | 5-HT₁ₐ IC₅₀ (nM) | D₂ IC₅₀ (nM) | α₁ IC₅₀ (nM) |

|---|---|---|---|

| Target Compound | 2.3–7.0 | >1000 | >1000 |

| Naphthalenyl Analogue | 5.8 | 850 | 920 |

| 4-Amino Pyrazole Derivative | 12.4 | 310 | 670 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume